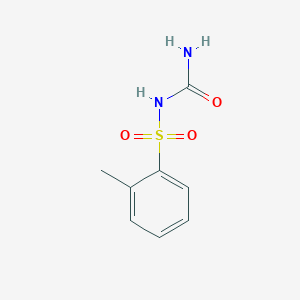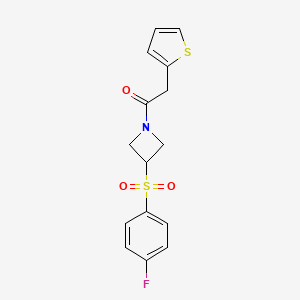
3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2NO5S3 and its molecular weight is 473.52. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity and Gene Expression Analysis
Sulfonamide compounds, including variations of the mentioned chemical, have been evaluated for antitumor activities. Studies show that specific sulfonamides disrupt tubulin polymerization and affect cell cycle phases, leading to antimitotic and antiproliferative effects against cancer cell lines. Gene expression analyses further illuminate the pharmacophore structure and drug-sensitive pathways, offering insights into their mechanism of action against tumors (Owa et al., 2002).
Interaction with Tubulin
Research has demonstrated that sulfonamide drugs, including those related to the specified compound, bind to the colchicine site of tubulin. These interactions, characterized by changes in tubulin's conformation, highlight the therapeutic potential of sulfonamides as antimitotic agents. The study of these interactions provides valuable information on the drug-tubulin binding thermodynamics, which is crucial for the development of new anticancer drugs (Banerjee et al., 2005).
COX-2 Inhibition for Anti-inflammatory Applications
The introduction of fluorine atoms in sulfonamide compounds enhances selectivity towards cyclooxygenase-2 (COX-2) inhibition. This property is crucial for developing treatments for conditions like rheumatoid arthritis and osteoarthritis. Studies on derivatives have led to the identification of potent, highly selective, and orally active COX-2 inhibitors, demonstrating the therapeutic potential of fluorine-substituted sulfonamides in anti-inflammatory drugs (Hashimoto et al., 2002).
Fluorescence and Sensing Applications
Sulfonamide compounds have also been synthesized for use as fluorophores in zinc(II) detection. These compounds exhibit fluorescence upon binding to zinc ions, making them useful tools for studying intracellular zinc concentrations. The development and characterization of these fluorophores contribute to our understanding of zinc's biological roles and offer potential applications in bioimaging and diagnostics (Coleman et al., 2010).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors, with applications ranging from treating glaucoma to managing mountain sickness. Fluorine-containing triazinyl sulfonamide derivatives, in particular, have shown significant inhibition of carbonic anhydrase isozymes, highlighting the therapeutic potential of these compounds in treating various conditions (Ceruso et al., 2014).
特性
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO5S3/c1-27-17-9-8-15(11-16(17)21)30(25,26)22-12-19(18-3-2-10-28-18)29(23,24)14-6-4-13(20)5-7-14/h2-11,19,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFSQVREABNDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2668274.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2668275.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2668276.png)
![(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2668277.png)
![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2668278.png)
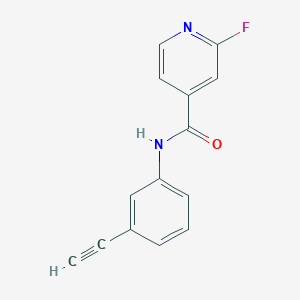
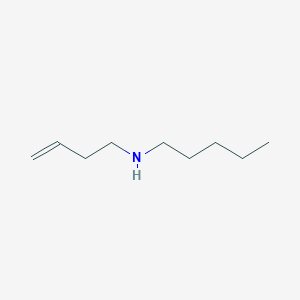
![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)
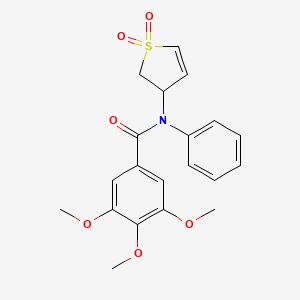
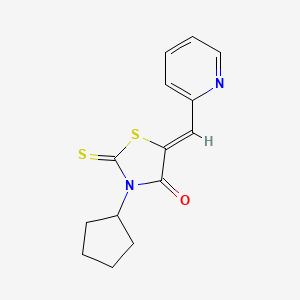
![methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2668291.png)
